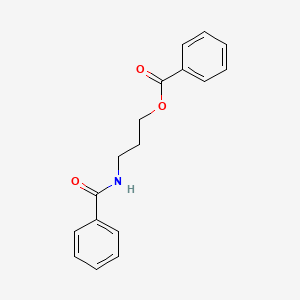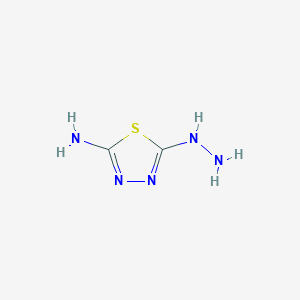
5-Hydrazinyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Hydrazinyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with hydrazine and amine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with hydrazine hydrate under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in ethanol or another polar solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or amine groups, leading to the formation of substituted thiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Major Products:
Oxidation Products: Oxidized thiadiazole derivatives.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is studied for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, and ongoing research aims to elucidate its mechanism of action and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its versatility as a chemical intermediate makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets such as enzymes and receptors. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but lacks the hydrazine group.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a hydrazine group.
Uniqueness: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both hydrazine and amine groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-hydrazinyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5S/c3-1-6-7-2(5-4)8-1/h4H2,(H2,3,6)(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQCPKVQVWLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325973 | |
| Record name | 5-hydrazinyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45534-38-1 | |
| Record name | NSC522425 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydrazinyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





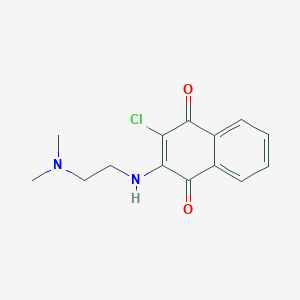


![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
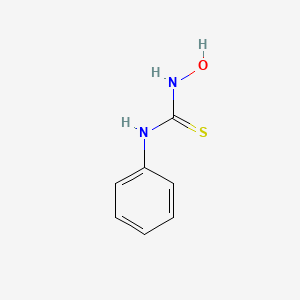
![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)

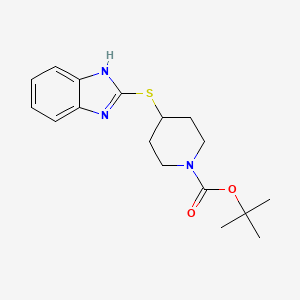

![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
